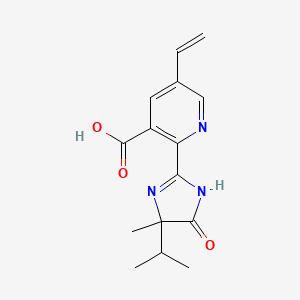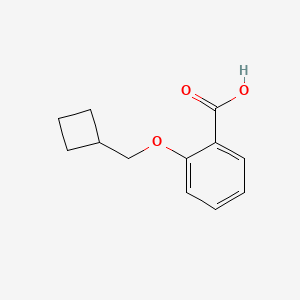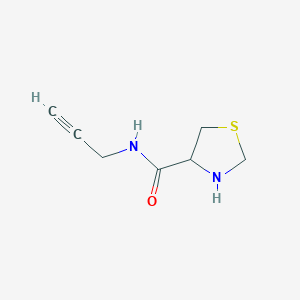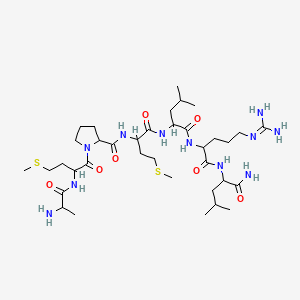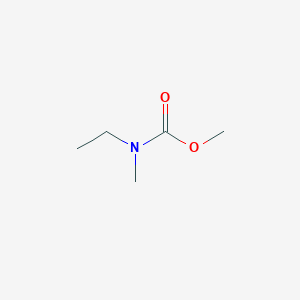![molecular formula C30H31ClN2O2RuS B13450394 [(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
[(R,R)-Teth-TsDpen RuCl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(R,R)-Teth-TsDpen RuCl]: is a chiral ruthenium complex known for its catalytic properties. It is widely used in asymmetric synthesis, particularly in transfer hydrogenation reactions. The compound’s full name is chloro[N-[(1R,2R)-1,2-diphenyl-2-[[3-(η6-phenyl)propyl]amino-κN]ethyl]-4-methylbenzenesulfonamidato-κN]ruthenium(II) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(R,R)-Teth-TsDpen RuCl] typically involves the reaction of ruthenium chloride with the chiral ligand (R,R)-TsDpen. The reaction is carried out under inert conditions to prevent oxidation and is usually performed in an organic solvent such as chloroform .
Industrial Production Methods: Industrial production methods for [(R,R)-Teth-TsDpen RuCl] are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: [(R,R)-Teth-TsDpen RuCl] primarily undergoes catalytic reactions, including:
Asymmetric Transfer Hydrogenation: This reaction involves the reduction of ketones and imines to alcohols and amines, respectively.
Oxidation and Substitution Reactions: The compound can also participate in oxidation and substitution reactions, although these are less common.
Common Reagents and Conditions:
Reagents: Common reagents include hydrogen donors such as isopropanol and formic acid.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products: The major products of reactions involving [(R,R)-Teth-TsDpen RuCl] are chiral alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
Chemistry: [(R,R)-Teth-TsDpen RuCl] is extensively used in asymmetric synthesis, particularly in the pharmaceutical industry for the production of chiral drugs .
Biology and Medicine: The compound’s ability to catalyze the formation of chiral molecules makes it valuable in the synthesis of biologically active compounds, including potential drug candidates .
Industry: In addition to its applications in pharmaceuticals, [(R,R)-Teth-TsDpen RuCl] is used in the production of fine chemicals and agrochemicals .
Mécanisme D'action
Catalytic Mechanism: [(R,R)-Teth-TsDpen RuCl] functions as a catalyst by coordinating to the substrate and facilitating the transfer of hydrogen atoms. The chiral environment provided by the ligand ensures that the product is formed with high enantioselectivity .
Molecular Targets and Pathways: The compound primarily targets carbonyl and imine groups in substrates, reducing them to alcohols and amines, respectively .
Comparaison Avec Des Composés Similaires
Ruthenium(III) chloride: Another ruthenium-based compound used in oxidation reactions.
Ruthenium(II) bis(2,2’-bipyridine) chloride: Used in photochemical applications.
Uniqueness: [(R,R)-Teth-TsDpen RuCl] is unique due to its high enantioselectivity and efficiency in asymmetric transfer hydrogenation reactions. Its chiral ligand provides a distinct advantage over other ruthenium complexes .
Propriétés
Formule moléculaire |
C30H31ClN2O2RuS |
|---|---|
Poids moléculaire |
620.2 g/mol |
Nom IUPAC |
chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1 |
Clé InChI |
MDABGVLQRDDWLY-SEILFYAJSA-M |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


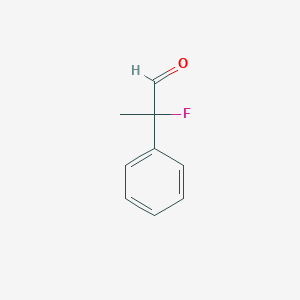
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)



![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

